molecular formula C13H16BNO3 B1588912 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile CAS No. 883899-02-3

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile

Cat. No. B1588912
M. Wt: 245.08 g/mol
InChI Key: RSLUOIPQHDWWMU-UHFFFAOYSA-N
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Description

“2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile” is a boron-containing organic compound. Boron compounds are often used in organic synthesis, materials science, and medicinal chemistry .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile, while not directly studied, is closely related to compounds used in pharmaceutical synthesis. For instance, in the synthesis of Gefitinib, a similar compound, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, is used as a precursor. This showcases the potential of such compounds in the synthesis of complex pharmaceuticals (Bo Jin et al., 2005).

Cross-Coupling Reactions in Organic Synthesis

Compounds similar to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile have been used in Suzuki cross-coupling reactions. For example, the use of 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane in such reactions demonstrates the potential of related compounds in forming biaryls, a crucial process in organic synthesis (H. Chaumeil et al., 2000).

Chemical Reactions and Properties

The compound's analogs have been studied for various chemical reactions, such as the reactions of metal cyanides with polyfluorobenzenes, where fluorine is replaced by cyano- and methoxy-groups. This type of reactivity might be relevant for the compound , indicating potential uses in chemical synthesis and analysis (E. Felstead et al., 1966).

Intramolecular Charge Transfer

Studies on similar compounds, such as 2,3,5,6-tetrafluoro-4-aminobenzonitriles, have investigated ultrafast intramolecular charge transfer. These findings suggest that 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile could also exhibit interesting photophysical properties useful in materials science or photochemistry (V. Galievsky et al., 2005).

properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-5-4-6-12(16-3)10(11)7-15/h4-6H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLUOIPQHDWWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470628
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile

CAS RN

883899-02-3
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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